![molecular formula C28H16 B094374 Dibenzo[fg,ij]pentaphene CAS No. 197-69-3](/img/structure/B94374.png)
Dibenzo[fg,ij]pentaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[fg,ij]pentaphene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. DBP is a highly conjugated molecule with five fused benzene rings, making it an interesting compound for researchers to study.
Applications De Recherche Scientifique
Dibenzo[fg,ij]pentaphene has several potential applications in various fields of science, including materials science, organic electronics, and biomedical research. In materials science, Dibenzo[fg,ij]pentaphene has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. In addition, Dibenzo[fg,ij]pentaphene has been shown to have strong fluorescence properties, making it useful for imaging applications in biology and medicine.
Mécanisme D'action
The mechanism of action of Dibenzo[fg,ij]pentaphene is not well understood, but it is believed to interact with cellular membranes and proteins. Studies have shown that Dibenzo[fg,ij]pentaphene can induce changes in the lipid composition of membranes, which can affect the function of membrane-bound proteins. In addition, Dibenzo[fg,ij]pentaphene has been shown to interact with DNA, potentially leading to DNA damage and mutations.
Effets Biochimiques Et Physiologiques
Dibenzo[fg,ij]pentaphene has been shown to have several biochemical and physiological effects, including cytotoxicity and genotoxicity. Studies have shown that Dibenzo[fg,ij]pentaphene can induce cell death in various cell lines, including cancer cells. In addition, Dibenzo[fg,ij]pentaphene has been shown to induce DNA damage and mutations, potentially leading to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dibenzo[fg,ij]pentaphene in lab experiments is its unique structure, which allows for the study of conjugated systems and charge transport properties. In addition, Dibenzo[fg,ij]pentaphene has strong fluorescence properties, making it useful for imaging applications. However, one limitation of using Dibenzo[fg,ij]pentaphene in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Dibenzo[fg,ij]pentaphene, including the development of new synthesis methods, the study of its interactions with cellular membranes and proteins, and the development of new applications in materials science and biomedical research. In addition, further studies are needed to understand the mechanism of action of Dibenzo[fg,ij]pentaphene and its potential toxicity.
Méthodes De Synthèse
The synthesis of Dibenzo[fg,ij]pentaphene is a complex process that involves several steps. One of the most common methods for synthesizing Dibenzo[fg,ij]pentaphene is through the use of a Diels-Alder reaction between a benzene ring and a cyclopentadiene. This reaction results in the formation of a cyclohexene ring, which can then be converted into a benzene ring through a series of reactions. The final step in the synthesis of Dibenzo[fg,ij]pentaphene involves the fusion of five benzene rings, resulting in the formation of the highly conjugated Dibenzo[fg,ij]pentaphene molecule.
Propriétés
Numéro CAS |
197-69-3 |
|---|---|
Nom du produit |
Dibenzo[fg,ij]pentaphene |
Formule moléculaire |
C28H16 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
heptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-26-16-18-8-2-4-10-20(18)22-12-6-14-24(28(22)26)23-13-5-11-21(19)27(23)25/h1-16H |
Clé InChI |
VCGMPHXNFLPGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
Autres numéros CAS |
197-69-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



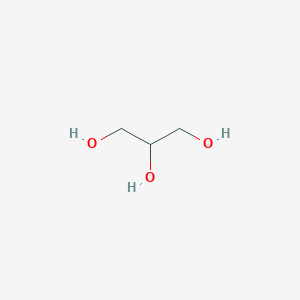
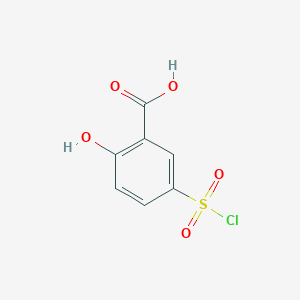
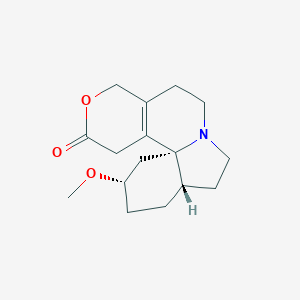
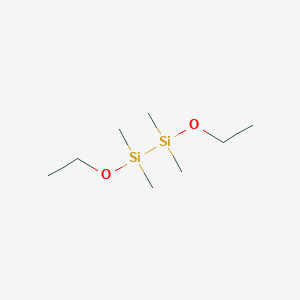
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
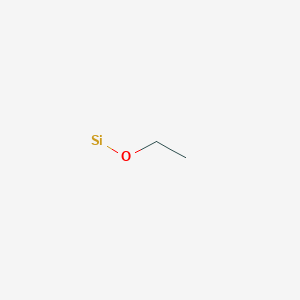
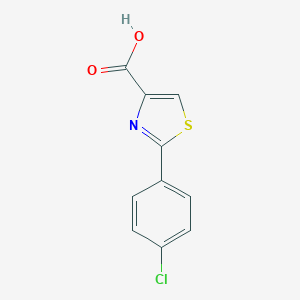
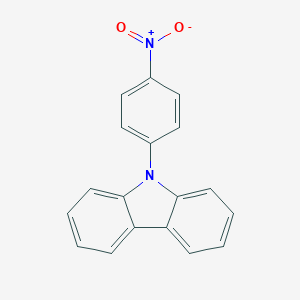
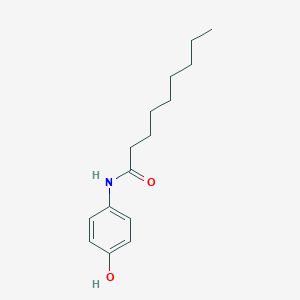
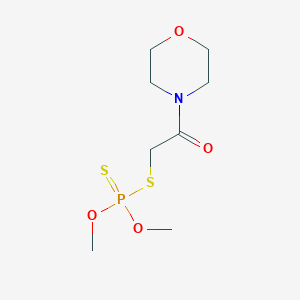
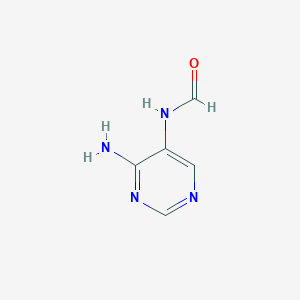
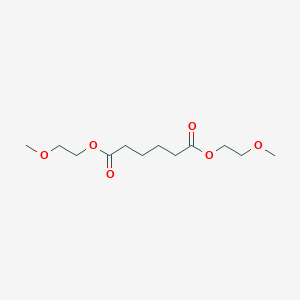
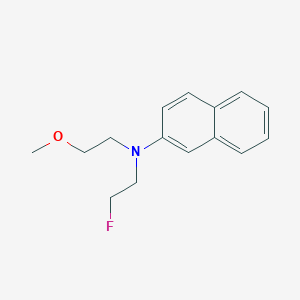
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)